Stearyl trisiloxane
Overview
Description
Stearyl trisiloxane is a type of silicone surfactant characterized by its unique molecular structure, which includes a stearyl group attached to a trisiloxane backbone. This compound is known for its excellent surface activity, making it a valuable ingredient in various industrial and scientific applications. Its ability to reduce surface tension and enhance the spreading of liquids on surfaces has garnered significant attention in fields such as agriculture, cosmetics, and pharmaceuticals .
Mechanism of Action
Target of Action
Stearyl trisiloxane is a type of nonionic surfactant . It is considered exceptional due to its extraordinary wetting ability . These so-called ‘superspreaders’ have been the focus of research in interfacial phenomena for years . The primary targets of this compound are hydrophobic surfaces, where it enhances wetting .
Mode of Action
This compound acts by spreading and wetting on hydrophobic surfaces . It is more efficient than conventional surfactants . The hydrophobicity of the surface is a crucial factor for the spreading phenomenon .
Biochemical Pathways
It is known that its function is related to its structure as a trisiloxane, which gives it unique properties compared to other surfactants .
Result of Action
The result of this compound’s action is enhanced wetting and spreading on hydrophobic surfaces . This can improve the performance of products such as cosmetics and cleaning agents by allowing them to spread more evenly and penetrate more deeply.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the solution to which it is added can affect its wetting ability . Long-term effects of the water environment on trisiloxane wetting ability are also being investigated .
Biochemical Analysis
Biochemical Properties
Stearyl trisiloxane plays a significant role in biochemical reactions. It is known to interact with various biomolecules, influencing their activities and functions
Cellular Effects
This compound can have various effects on different types of cells and cellular processes . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound may be involved in various metabolic pathways . This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.
Transport and Distribution
This compound can be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearyl trisiloxane can be synthesized through several methods, including hydrosilylation and alcoholysis-hydrolysis reactions. One common approach involves the hydrosilylation of stearyl alcohol with trisiloxane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Stearyl trisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents under controlled conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Silanol and siloxane derivatives.
Reduction: Reduced siloxane compounds.
Substitution: Functionalized trisiloxane derivatives with enhanced properties.
Scientific Research Applications
Stearyl trisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to improve the solubility and dispersion of reactants.
Biology: Employed in the formulation of biological assays and experiments to enhance the delivery of active compounds to target cells.
Medicine: Incorporated into pharmaceutical formulations to improve the bioavailability and efficacy of drugs.
Industry: Utilized in agricultural sprays to enhance the spreading and adhesion of pesticides and fertilizers on plant surfaces
Comparison with Similar Compounds
Dimethicone copolyol: Another silicone surfactant with similar surface activity but different molecular structure.
Trisiloxane polyether: Known for its excellent spreading properties but with different hydrophilic groups.
Silicone quaternary ammonium salts: Used for their antimicrobial properties and surface activity
Uniqueness: Stearyl trisiloxane stands out due to its unique combination of a long hydrophobic stearyl chain and a trisiloxane backbone, providing superior spreading and wetting properties compared to other silicone surfactants. Its ability to form stable films at low concentrations makes it particularly valuable in applications requiring efficient surface coverage .
Properties
IUPAC Name |
trimethyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(8,26-28(2,3)4)27-29(5,6)7/h9-25H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIHETNVSHUZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H58O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168238 | |
Record name | Stearyl trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167160-55-6 | |
Record name | Stearyl trisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167160556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stearyl trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STEARYL TRISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796MG354ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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